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  • Product: 4-Oxoundecanoic acid methyl ester
  • CAS: 17349-87-0

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 4-Oxoundecanoic acid methyl ester

Topic: Thermodynamic Stability of 4-Oxoundecanoic Acid Methyl Ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 4-oxoundecanoate (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of 4-Oxoundecanoic Acid Methyl Ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-oxoundecanoate (also known as 4-oxoundecanoic acid methyl ester) is a critical intermediate in the synthesis of complex lipids, particularly ionizable cationic lipids used in Lipid Nanoparticle (LNP) formulations for mRNA delivery. Its structural integrity is paramount for the purity of downstream pharmaceutical ingredients.

While generally stable under ambient conditions, this compound possesses a specific thermodynamic vulnerability: the


-keto ester motif. This structure predisposes the molecule to intramolecular cyclization, forming a thermodynamically stable 

-lactone (5-heptyl-dihydro-furan-2-one) under acidic or thermal stress. This guide provides a comprehensive analysis of its physicochemical baseline, degradation pathways, and rigorous protocols for stability assessment, designed to ensure the integrity of drug development pipelines.

Molecular Architecture & Physicochemical Baseline

To understand the stability profile, we must first establish the thermodynamic baseline of the molecule. In the absence of specific experimental values in public registries for this custom intermediate, the following properties are derived from group contribution methods (Joback/Stein) and homologous series extrapolation (e.g., methyl levulinate).

Structural Analysis
  • IUPAC Name: Methyl 4-oxoundecanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.30 g/mol

  • SMILES: CCCCCCCC(=O)CCC(=O)OC

  • Key Functional Groups:

    • Methyl Ester: Susceptible to hydrolysis (acid/base catalyzed).

    • Ketone (C4 position): Susceptible to nucleophilic attack; enables enolization.

    • Alkyl Chain (C5-C11): Hydrophobic tail; contributes to van der Waals forces and lipid solubility.

Estimated Thermodynamic Properties
PropertyEstimated ValueMethod/Rationale
Boiling Point (

)
285°C - 295°CExtrapolated from Methyl Levulinate (

C) + 6 methylene groups.
Melting Point (

)
15°C - 25°CLikely a low-melting solid or viscous liquid at RT due to chain flexibility.
LogP 3.2 - 3.6Calculated (ClogP); indicates high lipophilicity.
Enthalpy of Vaporization (

)
~65 kJ/molEstimated via Trouton’s Rule for polar non-H-bonding liquids.
Flash Point >110°CPredicted; classifies as a low-flammability risk under normal handling.

Expert Insight: The high boiling point suggests excellent thermal stability regarding volatility. However, this thermal window is deceptive; chemical degradation (cyclization) often occurs well below the boiling point.

Thermodynamic Stability Profile

The thermodynamic stability of methyl 4-oxoundecanoate is governed by three primary vectors: Hydrolytic Stability, Cyclization Potential, and Oxidative Susceptibility.

The "Achilles Heel": Intramolecular Cyclization

The most critical stability risk is the transformation of the linear


-keto ester into a cyclic 

-lactone.
  • Mechanism: Under acidic conditions or elevated temperatures, the ketone oxygen at C4 can be protonated, or the enol form can attack the ester carbonyl (C1). This intramolecular nucleophilic substitution releases methanol and forms 5-heptyl-dihydro-furan-2-one .

  • Thermodynamics: The formation of a 5-membered lactone ring is entropically favored (low loss of degrees of freedom) and enthalpically stable.

  • Risk Factor: High. This is an equilibrium process that is driven to completion if methanol is removed (e.g., during vacuum drying or distillation).

Hydrolytic Stability (Ester Bond)
  • Neutral pH: The methyl ester is relatively stable due to the hydrophobicity of the undecyl chain, which limits water access to the carbonyl carbon.

  • Acid/Base pH: Susceptible to standard hydrolysis.

    • Acidic: Reversible; leads to 4-oxoundecanoic acid (which can then lactonize).

    • Basic: Irreversible (Saponification); leads to 4-oxoundecanoate salt + methanol.

Oxidative Stability
  • Auto-oxidation: The alkyl chain contains secondary carbons susceptible to radical abstraction, but the risk is significantly lower than in unsaturated lipids (e.g., linoleic derivatives).

  • Baeyer-Villiger Oxidation: In the presence of peracids (impurities in solvents), the C4 ketone can insert oxygen to form an ester, breaking the carbon chain. This is a rare but catastrophic failure mode in impure reaction mixtures.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways of hydrolysis and the thermodynamically favored cyclization.

DegradationPathways MethylEster Methyl 4-Oxoundecanoate (Target Compound) Acid 4-Oxoundecanoic Acid (Intermediate) MethylEster->Acid + H2O / H+ (Hydrolysis) Lactone 5-Heptyl-dihydro-furan-2-one (Cyclic Impurity) MethylEster->Lactone - MeOH (Direct Cyclization) High T / Acid Cat. Salt 4-Oxoundecanoate Salt MethylEster->Salt + OH- (Saponification) Acid->Lactone - H2O (Cyclization) Thermodynamically Favored

Figure 1: Degradation pathways of Methyl 4-oxoundecanoate. Note the red pathway indicating the thermodynamically favored formation of the lactone impurity.

Experimental Protocols for Stability Assessment

To validate the stability of this intermediate in a drug development context, a "check-box" approach is insufficient. The following protocols use a Design of Experiments (DoE) mindset to map the stability space.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability limits and identify degradation products.

Reagents:

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3%

    
    
    
  • HPLC-grade Acetonitrile/Water

Workflow:

  • Preparation: Dissolve Methyl 4-oxoundecanoate in Acetonitrile to 1 mg/mL.

  • Acid Stress: Mix 1:1 with 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Target: Detect Lactone formation (check for new peak with longer retention time or specific MS fragment).

  • Base Stress: Mix 1:1 with 0.1 N NaOH. Incubate at RT for 4 hours.

    • Target: Detect Hydrolysis (Acid form).

  • Oxidative Stress: Mix 1:1 with 3%

    
    . Incubate at RT for 24 hours.
    
  • Analysis: Analyze via LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Gradient: 50-100% B (Acetonitrile) over 10 min.

Protocol B: Arrhenius Kinetics (Thermal Stability)

Objective: Predict shelf-life at storage temperature (e.g., -20°C or 4°C).

Workflow:

  • Aliquot: Prepare 20 sealed glass vials of neat compound (inert atmosphere,

    
    ).
    
  • Incubation: Place 5 vials each at 40°C, 50°C, 60°C, and 70°C.

  • Sampling: Pull one vial from each temp at T=0, 1, 3, 7, and 14 days.

  • Quantification: Assay purity via GC-FID (more precise for volatile esters than LC).

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).[1]
    • Calculate Activation Energy (

      
      ) using 
      
      
      
      .
    • Extrapolate

      
       to 25°C or 4°C to estimate 
      
      
      
      (time to 90% potency).

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_conditions Forced Degradation Inputs Start Sample Preparation (Inert Atmosphere) Stress Stress Conditions Start->Stress Acid Acid (0.1N HCl) 60°C Stress->Acid Base Base (0.1N NaOH) RT Stress->Base Ox Oxidation (H2O2) RT Stress->Ox Therm Thermal (Arrhenius) 40-70°C Stress->Therm Analysis LC-MS / GC-FID Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis DataProc Data Processing (Kinetic Modeling) Analysis->DataProc Decision Storage Specification & Shelf Life DataProc->Decision

Figure 2: Workflow for assessing the thermodynamic stability of Methyl 4-oxoundecanoate.

Implications for Drug Development

For researchers utilizing methyl 4-oxoundecanoate in LNP synthesis:

  • Storage: Store at -20°C under Argon. The primary threat is moisture (hydrolysis) followed by acid-catalyzed cyclization.

  • Synthesis: When using this intermediate, avoid strong acidic workups or high-temperature distillations (>150°C) without buffering, as this will drive the formation of the lactone impurity.

  • Quality Control: Implement a specific GC or HPLC limit test for 5-heptyl-dihydro-furan-2-one . Standard purity assays may miss this if the lactone co-elutes with the ester or is not specifically targeted.

References

  • Preparation of Fatty Acid Methyl Esters (FAMEs). National Institutes of Health (NIH) / PMC. [Link]

  • Form

    
    -Keto Esters from 
    
    
    
    -Keto Esters.
    Organic Syntheses. [Link]
  • Kinetic Investigation of Hydrolysis of Keto Esters. Asian Journal of Chemistry. [Link]

  • Modified Amine Lipids (Patent US20220119341A1).
  • Thermal Decomposition of Esters. Journal of Physical Chemistry. [Link][2]

Sources

Exploratory

Technical Monograph: Biological Potential & Application of 4-Oxoundecanoic Acid Methyl Ester

Topic: Potential Biological Activity of 4-Oxoundecanoic Acid Methyl Ester Content Type: Technical Monograph & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists Executive Summary 4-O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 4-Oxoundecanoic Acid Methyl Ester Content Type: Technical Monograph & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists

Executive Summary

4-Oxoundecanoic acid methyl ester (4-OUME) represents a specific subclass of functionalized fatty acid derivatives known as gamma-keto esters . Unlike simple fatty acid methyl esters (FAMEs) which primarily serve as membrane disruptors or metabolic fuels, the incorporation of a ketone moiety at the C4 position introduces a distinct electrophilic center.

This structural modification confers unique reactivity profiles, specifically the potential for Paal-Knorr interactions with primary amines in biological systems and interference with bacterial signaling pathways (quorum sensing). This guide synthesizes current Structure-Activity Relationship (SAR) data to project the biological utility of 4-OUME as a dual-action antimicrobial and anti-inflammatory agent.

Chemical Architecture & SAR Analysis

To understand the biological activity of 4-OUME, we must deconstruct its pharmacophore relative to known bioactive lipids.

Structural Components[1][2]
  • Lipophilic Tail (C5–C11): The undecanoic backbone provides sufficient lipophilicity (

    
    ) to penetrate microbial cell membranes and the blood-brain barrier.
    
  • Gamma-Keto Motif (C4-Oxo): Unlike beta-keto esters, gamma-keto esters are less prone to spontaneous decarboxylation but remain reactive toward nucleophiles. This allows for the formation of pyrrole adducts upon reaction with lysine residues in proteins.

  • Methyl Ester Headgroup: Increases volatility and cell permeability compared to the free acid, acting as a prodrug that can be hydrolyzed by intracellular esterases.

Comparative Bioactivity Table

The following table extrapolates the activity of 4-OUME based on validated homologs:

CompoundStructurePrimary Biological ActivityRelevance to 4-OUME
Methyl 4-oxobutanoate C5 Gamma-keto esterAntioxidant, Anti-inflammatorySuggests C4-oxo motif confers redox/metabolic modulation.
9-Oxononanoic acid methyl ester C9 Keto-esterPotent Antifungal, AntimicrobialConfirms keto-FAMEs possess significant biocidal activity.
Undecanoic acid methyl ester C11 FAMEMembrane disruptor (mild)Establishes the baseline lipophilic interaction of the C11 chain.
4-Oxoundecanoic acid methyl ester C11 Gamma-keto ester Predicted: Dual-mode Antimicrobial & Signaling Modulator Combines membrane insertion (C11) with enzymatic inhibition (C4-oxo).

Anticipated Mechanisms of Action[2]

Mechanism A: Covalent Enzyme Modification (The "Pyrrole Trap")

The most distinct chemical feature of 4-OUME is its 1,4-dicarbonyl spacing (counting the ester carbonyl). In the presence of biological primary amines (e.g., Lysine side chains on enzymes), 4-OUME can undergo a Paal-Knorr synthesis , cyclizing to form a pyrrole.

  • Target: Bacterial enzymes or inflammatory cytokines.

  • Effect: Irreversible inhibition or structural denaturation of the target protein.

Mechanism B: Quorum Sensing Interference

Many Gram-negative bacteria utilize Acyl-Homoserine Lactones (AHLs) for quorum sensing. The 4-oxo fatty acyl chain mimics the structure of 3-oxo-C12-HSL (a major Pseudomonas aeruginosa signal), potentially acting as a competitive antagonist at the LuxR receptor site, thereby silencing virulence factors without killing the bacteria (anti-virulence strategy).

Mechanism C: Membrane Permeabilization

Similar to medium-chain fatty acids, the amphiphilic nature of 4-OUME allows it to intercalate into the lipid bilayer, increasing fluidity and causing leakage of intracellular electrolytes (K+ efflux).

Visualization: Mechanistic Pathways

The following diagram illustrates the dual pathway of 4-OUME activity: Membrane Disruption and Protein Modification.

MechanismOfAction cluster_0 Physical Mode cluster_1 Chemical Mode Compound 4-Oxoundecanoic Acid Methyl Ester Membrane Lipid Bilayer Intercalation Compound->Membrane Hydrophobic Interaction Enzyme Target Protein (Lysine Residue) Compound->Enzyme Paal-Knorr Cyclization Leakage Electrolyte Leakage (Cell Death) Membrane->Leakage Destabilization Pyrrole Pyrrole Adduct (Irreversible Inhibition) Enzyme->Pyrrole Covalent Bonding

Caption: Dual mechanism of action showing physical membrane disruption and chemical enzyme inhibition via pyrrole formation.

Experimental Protocols

Protocol A: Chemical Synthesis via Organocuprate Coupling

Rationale: Direct acylation of simple alkanes is difficult. A reliable route involves coupling a succinyl chloride derivative with a heptyl organometallic reagent.

Reagents:

  • Methyl succinyl chloride (Electrophile)

  • Heptyl bromide (Precursor)

  • Lithium, Copper(I) Iodide (For Gilman reagent)

  • THF (Anhydrous solvent)

Step-by-Step Workflow:

  • Preparation of Gilman Reagent:

    • React Heptyl bromide (

      
      ) with Lithium (
      
      
      
      ) in dry ether at
      
      
      to form Heptyllithium.
    • Add CuI (

      
      ) to generate Lithium diheptylcuprate 
      
      
      
      .
  • Acylation:

    • Cool a solution of Methyl succinyl chloride (

      
      ) in THF to 
      
      
      
      .
    • Slowly add the Gilman reagent dropwise over 30 minutes. The organocuprate selectively attacks the acid chloride over the ester.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      .
  • Purification:

    • Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

    • Validation: Confirm structure via

      
       (Look for triplet at 
      
      
      
      for
      
      
      ).
Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: To validate the predicted antimicrobial activity against standard pathogens.

Materials:

  • Test Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Reagent: Resazurin (Cell viability indicator).

  • Control: Kanamycin (Positive), DMSO (Negative).

Workflow:

  • Preparation: Dissolve 4-OUME in DMSO to a stock concentration of

    
    .
    
  • Dilution: Prepare a 96-well plate. Add

    
     Mueller-Hinton Broth (MHB) to all wells.
    
  • Serial Dilution: Add

    
     stock to column 1, mix, and transfer 
    
    
    
    to column 2 (1:2 serial dilution across the plate).
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    ) to each well.
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add

    
     Resazurin solution (
    
    
    
    ). Incubate for 2 hours.
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

    • Result: The MIC is the lowest concentration well that remains blue.

Synthesis Pathway Visualization

SynthesisPathway HeptylBr Heptyl Bromide (C7 Chain) HeptylLi Heptyllithium HeptylBr->HeptylLi + Li, -78°C Li Lithium Metal CuI CuI MeSucc Methyl Succinyl Chloride Product 4-Oxoundecanoic Acid Methyl Ester MeSucc->Product Gilman Lithium Diheptylcuprate (Gilman Reagent) HeptylLi->Gilman + CuI Gilman->Product + Methyl Succinyl Chloride (Selective Acylation)

Caption: Selective synthesis of 4-OUME using organocuprate chemistry to prevent over-alkylation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10855959, Methyl 4-oxooctanoate. Retrieved from [Link]

  • Nature and Science. (2013).[2] Biological Activities of Characterized Isolates of n-Hexane Extract of Azadirachta indica. (Identifying 9-oxo-nonanoic acid methyl ester activity). Retrieved from [Link]

  • RWTH Aachen University. (2020). Synthesis of β-oxo fatty acid methyl esters using whole cells. (Biocatalytic routes for keto-esters). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic Solvent Selection for the Extraction of 4-Oxoundecanoic Acid Methyl Ester

Abstract This document provides a comprehensive guide to selecting an optimal solvent system for the extraction of 4-Oxoundecanoic acid methyl ester, a medium-chain keto-ester of interest in various research and developm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to selecting an optimal solvent system for the extraction of 4-Oxoundecanoic acid methyl ester, a medium-chain keto-ester of interest in various research and development applications. The protocol herein is designed to be a self-validating system, emphasizing the rationale behind solvent choice to ensure high extraction efficiency and purity. We will explore the physicochemical properties of the target molecule, the principles of solvent extraction, and a detailed protocol for solvent screening.

Introduction: The Critical Role of Solvent Selection

The successful isolation and purification of a target molecule from a complex matrix, be it a reaction mixture or a biological sample, is fundamentally dependent on the choice of extraction solvent. An ideal solvent should exhibit high solubility for the target compound while minimizing the co-extraction of impurities. Furthermore, practical considerations such as boiling point, toxicity, environmental impact, and cost are crucial for scalable and sustainable processes.[1][2]

4-Oxoundecanoic acid methyl ester is a bifunctional molecule containing a nonpolar alkyl chain and two polar functionalities: a ketone and a methyl ester group. This amphipathic nature necessitates a careful consideration of solvent polarity to achieve efficient extraction.

Physicochemical Profile of 4-Oxoundecanoic Acid Methyl Ester

  • Molecular Formula: C₁₂H₂₂O₃

  • Molecular Weight: 214.30 g/mol

  • Structure:

  • Expected Polarity: The long alkyl chain (C₇) imparts significant nonpolar character. However, the ketone and ester functional groups introduce polarity. This duality suggests that the molecule will be most soluble in solvents of intermediate polarity. It is expected to be miscible with a range of organic solvents but have low solubility in water.

Principles of Solvent Selection for Extraction

The guiding principle for solvent selection is "like dissolves like." This means that a solvent will most effectively dissolve a solute with a similar polarity. For 4-Oxoundecanoic acid methyl ester, a solvent that can engage in both nonpolar (van der Waals) and polar (dipole-dipole) interactions is likely to be most effective.

The efficiency of an extraction process is also governed by the partitioning of the solute between two immiscible liquid phases. The partition coefficient (K) is the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase at equilibrium. A high partition coefficient for the target molecule in the chosen solvent system is desirable for efficient extraction.

Experimental Workflow: Solvent Screening Protocol

The following protocol outlines a systematic approach to screen and identify the optimal solvent for the extraction of 4-Oxoundecanoic acid methyl ester.

Solvent_Screening_Workflow cluster_prep Sample Preparation cluster_extraction Solvent Screening cluster_analysis Analysis & Optimization prep Prepare standardized sample containing 4-Oxoundecanoic acid methyl ester solvents Select a range of solvents with varying polarities (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol) prep->solvents extraction Perform liquid-liquid extraction with each selected solvent solvents->extraction separation Separate aqueous and organic layers extraction->separation analysis Analyze organic phase for yield and purity (e.g., GC-MS, HPLC) separation->analysis comparison Compare results to identify the most effective solvent analysis->comparison optimization Further optimize extraction conditions (e.g., solvent ratios, pH, temperature) comparison->optimization

Sources

Application

Application Note & Protocol: A Scalable Synthesis of Methyl 4-Oxoundecanoate for Industrial Applications

Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of methyl 4-oxoundecanoate, a versatile γ-keto ester with significant potential as a building block in the synthesis of fine chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the industrial-scale synthesis of methyl 4-oxoundecanoate, a versatile γ-keto ester with significant potential as a building block in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. Recognizing the need for a robust, scalable, and economically viable production method, this application note details a preferred synthetic route, outlines a step-by-step industrial protocol, and addresses critical considerations for process optimization and safety.

Introduction: The Industrial Significance of Methyl 4-Oxoundecanoate

Methyl 4-oxoundecanoate is a bifunctional molecule featuring both a ketone and an ester moiety, making it a valuable intermediate in organic synthesis. The 1,4-dicarbonyl relationship allows for the construction of various heterocyclic systems, such as furans and pyrroles, which are common scaffolds in pharmaceuticals and agrochemicals. Furthermore, the linear alkyl chain and the reactive carbonyl groups make it a candidate for the synthesis of specialty polymers and surfactants. While specific, large-scale applications are often proprietary, the general class of γ-keto esters is crucial in the production of complex molecules.[1]

Strategic Selection of a Scalable Synthetic Route

Several synthetic strategies can be envisioned for the preparation of methyl 4-oxoundecanoate. The selection of an appropriate route for industrial scale-up hinges on factors such as the cost and availability of starting materials, reaction efficiency (yield and purity), process safety, and environmental impact.

Alternative Synthesis Strategies Considered:

  • Acylation of Methyl Heptanoate: This approach would involve the acylation of methyl heptanoate with a suitable four-carbon acylating agent. While direct acylation at the gamma position is challenging, this could potentially be achieved through the use of specific catalysts or by a multi-step process involving the formation of an enolate. However, regioselectivity can be a significant issue, leading to mixtures of products and complicating purification on a large scale.

  • Oxidation of a Precursor Alcohol: The synthesis could proceed via the oxidation of methyl 4-hydroxyundecanoate. This would require the prior synthesis of the hydroxy ester, adding steps to the overall process. While various oxidation methods are available, many utilize stoichiometric amounts of heavy metal-based oxidants, which are undesirable from an environmental and cost perspective in an industrial setting.

  • Decarboxylative Acylation: Modern photochemical or transition-metal-catalyzed methods involving the decarboxylative coupling of α-keto acids with suitable Michael acceptors are emerging as powerful tools for the synthesis of γ-keto esters.[2][3] However, the industrial-scale application of photochemistry can present challenges in reactor design and efficiency.

The Preferred Industrial Route: Grignard-Based Synthesis

After careful consideration, a Grignard-based approach is proposed as the most suitable for the industrial-scale synthesis of methyl 4-oxoundecanoate. This route offers a convergent and efficient pathway utilizing readily available starting materials. The key transformation involves the reaction of a heptylmagnesium halide with a derivative of succinic acid, followed by esterification. Grignard reactions are a well-established and scalable method for forming carbon-carbon bonds.[4][5]

The overall reaction scheme is as follows:

  • Grignard Reagent Formation: Heptyl bromide is reacted with magnesium metal in an ethereal solvent to form heptylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is then reacted with a suitable succinic acid derivative, such as succinic anhydride, to form 4-oxoundecanoic acid after acidic workup.

  • Esterification: The resulting carboxylic acid is esterified with methanol in the presence of an acid catalyst to yield the final product, methyl 4-oxoundecanoate.

This route is favored for its high convergency, good overall yield, and the use of relatively inexpensive and readily available starting materials.

Detailed Industrial-Scale Synthesis Protocol

This protocol is designed for a 100 L glass-lined reactor and should be executed by trained personnel in a facility equipped to handle large-scale organometallic reactions.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Magnesium TurningsIndustrialMultipleMust be dry and free of oxide coating.
Heptyl BromideTechnicalMultipleShould be freshly distilled before use.
Tetrahydrofuran (THF)AnhydrousMultipleStored over molecular sieves.
IodineCrystalMultipleFor initiation of the Grignard reaction.
Succinic AnhydrideTechnicalMultipleShould be dry.
Hydrochloric Acid37%MultipleFor workup.
MethanolAnhydrousMultipleFor esterification.
Sulfuric AcidConcentratedMultipleCatalyst for esterification.
Sodium BicarbonateTechnicalMultipleFor neutralization.
Brine (Saturated NaCl)------For washing.
Anhydrous Sodium SulfateTechnicalMultipleFor drying.

3.2. Equipment

  • 100 L Glass-Lined Reactor with overhead stirrer, reflux condenser, and addition funnel.

  • Nitrogen inlet and outlet (bubbler).

  • Heating/cooling mantle.

  • Temperature probe.

  • Quenching vessel.

  • Separatory funnel (or equivalent liquid-liquid extraction setup).

  • Rotary evaporator (for solvent removal).

  • Vacuum distillation apparatus.

3.3. Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Acylation cluster_2 Part 3: Esterification and Purification A Charge Reactor with Mg and THF B Initiate with Iodine and Heptyl Bromide A->B C Controlled Addition of Heptyl Bromide B->C D Reflux to Complete Formation C->D F Cool Grignard Reagent D->F E Prepare Solution of Succinic Anhydride in THF G Controlled Addition of Succinic Anhydride Solution F->G H Aqueous Workup with HCl G->H I Solvent Exchange to Methanol H->I J Catalytic Esterification with H2SO4 I->J K Neutralization and Extraction J->K L Purification by Vacuum Distillation K->L M Final Product: Methyl 4-oxoundecanoate L->M

Caption: Workflow for the industrial synthesis of methyl 4-oxoundecanoate.

3.4. Step-by-Step Procedure

Part 1: Grignard Reagent Formation

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and has been purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reactants: Charge the reactor with magnesium turnings (2.0 kg, 82.3 mol). Add anhydrous THF (40 L) to the reactor.

  • Initiation: Add a single crystal of iodine to the stirred mixture. In the addition funnel, prepare a solution of heptyl bromide (13.5 kg, 75.4 mol) in anhydrous THF (10 L). Add approximately 200 mL of the heptyl bromide solution to the reactor. The reaction mixture should become warm, and the brown color of the iodine should disappear, indicating the initiation of the Grignard reaction. If the reaction does not start, gentle warming may be applied.

  • Controlled Addition: Once the reaction has initiated, add the remaining heptyl bromide solution dropwise, maintaining a gentle reflux. The addition rate should be controlled to manage the exotherm.[6]

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete consumption of the magnesium.

Part 2: Acylation

  • Preparation of Succinic Anhydride Solution: In a separate vessel, dissolve succinic anhydride (7.5 kg, 75.0 mol) in anhydrous THF (20 L). Gentle warming may be required to fully dissolve the anhydride.

  • Cooling: Cool the Grignard reagent in the reactor to 0-5 °C using a cooling mantle.

  • Controlled Addition: Add the succinic anhydride solution to the cooled Grignard reagent via the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup: Slowly and carefully quench the reaction by adding it to a vigorously stirred mixture of crushed ice (50 kg) and concentrated hydrochloric acid (10 L). The addition should be done in a separate, appropriately sized quenching vessel.

  • Extraction: Transfer the quenched mixture to a suitable liquid-liquid extraction setup. Separate the organic layer. Extract the aqueous layer with an appropriate solvent like ethyl acetate (2 x 20 L). Combine the organic layers.

Part 3: Esterification and Purification

  • Solvent Exchange: Remove the THF and ethyl acetate from the combined organic layers under reduced pressure using a rotary evaporator. Add anhydrous methanol (50 L) to the resulting crude 4-oxoundecanoic acid.

  • Esterification: Cool the methanolic solution to 10-15 °C and slowly add concentrated sulfuric acid (1.0 L) while stirring. Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).

  • Neutralization: Cool the reaction mixture to room temperature and slowly add it to a stirred solution of sodium bicarbonate (10 kg in 100 L of water) to neutralize the excess acid.

  • Extraction: Extract the product with a suitable solvent such as dichloromethane (3 x 20 L). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water (2 x 20 L) and then with brine (20 L). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude methyl 4-oxoundecanoate by vacuum distillation to obtain the final product.

3.5. Expected Yield and Purity

ParameterExpected Value
Yield 70-80% (overall)
Purity >98% (by GC)
Appearance Colorless to pale yellow liquid

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of methyl 4-oxoundecanoate requires careful attention to several factors to ensure safety, efficiency, and reproducibility.

  • Heat Management: The formation of the Grignard reagent is highly exothermic.[7] On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[6] A robust cooling system is essential, and the rate of addition of the heptyl bromide must be carefully controlled to prevent a runaway reaction.[8]

  • Mixing: Efficient agitation is crucial to ensure homogeneous reaction conditions and to facilitate heat transfer. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts.

  • Inert Atmosphere: Grignard reagents are highly sensitive to moisture and oxygen.[4] Maintaining a positive pressure of an inert gas like nitrogen is critical throughout the process to prevent the degradation of the Grignard reagent and to minimize the risk of fire.

  • Solvent Selection and Recovery: THF is an excellent solvent for Grignard reactions but is flammable and can form explosive peroxides. Anhydrous conditions must be strictly maintained. A solvent recovery system should be implemented to reduce costs and minimize environmental impact.

  • Waste Management: The process generates aqueous waste containing salts and residual organic solvents. This waste must be treated in accordance with local environmental regulations. The use of solid catalysts for esterification could be explored to reduce acidic waste streams.[9][10]

Safety Precautions

The synthesis of methyl 4-oxoundecanoate involves several hazardous materials and procedures. A thorough risk assessment should be conducted before commencing any work.[8]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.[11]

  • Handling of Reagents:

    • Magnesium: Flammable solid. Handle in an inert atmosphere.

    • Heptyl Bromide: Irritant and harmful. Avoid inhalation and skin contact.

    • Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides. Store away from heat and ignition sources, and test for peroxides before use.

    • Grignard Reagent: Corrosive and reacts violently with water.[8] Handle under an inert atmosphere and away from moisture.

    • Succinic Anhydride: Causes severe skin burns and eye damage.[7] May cause an allergic skin reaction.

    • Acids (HCl, H₂SO₄): Highly corrosive. Handle with extreme care.

  • Emergency Procedures: Emergency showers and eyewash stations must be readily accessible. Personnel should be trained in spill response and fire extinguishing procedures for reactive metal fires. A Class D fire extinguisher should be available for magnesium fires.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Publications. Retrieved from [Link]

  • Grignard Reaction. (2025). American Chemical Society. Retrieved from [Link]

  • Grignard reaction safety. (2024). YouTube. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Safety aspects of the process control of Grignard reactions. (2002). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,4-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • New Method for Acrylic Acid Recovery from Industrial Waste Water Via Esterification with 2-Ethyl Hexanol. (2018). ResearchGate. Retrieved from [Link]

  • Recent Developments in Photoinduced Decarboxylative Acylation of α-Keto Acids. (2023). MDPI. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Chemistry at Winthrop University. Retrieved from [Link]

  • Acetylation Modification of Waste Polystyrene and Its Use as a Crude Oil Flow Improver. (2019). MDPI. Retrieved from [Link]

  • The Grignard Reaction. (n.d.).
  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

  • Decarboxylation. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.).
  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009). PubMed. Retrieved from [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.).
  • Mastering β-keto esters. (2004). ResearchGate. Retrieved from [Link]

  • Formation of γ-‐Keto Esters from β. (2014). Organic Syntheses. Retrieved from [Link]

  • method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate. (2020). Justia Patents. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During 4-Oxoundecanoic Acid Methyl Ester Reduction

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reducing 4-oxoundecanoic acid methyl ester to its corresponding 4-hydroxy derivative. Our goal is to empower you with the knowledge to minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Chemoselectivity

The reduction of 4-oxoundecanoic acid methyl ester presents a common yet critical challenge in organic synthesis: the chemoselective reduction of a ketone in the presence of an ester. The desired transformation is the conversion of the C4-keto group to a hydroxyl group without affecting the methyl ester moiety. However, various side reactions can occur, leading to impurities and reduced yields of the target molecule, 4-hydroxyundecanoic acid methyl ester. This guide will explore the common pitfalls and provide robust solutions to achieve high selectivity and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction of concern when reducing 4-oxoundecanoic acid methyl ester?

A1: The most significant side reaction is the over-reduction of the starting material to form the corresponding diol, where both the ketone and the methyl ester are reduced to hydroxyl groups. This occurs when the reducing agent is too strong or when the reaction conditions are not carefully controlled.[1][2] Lithium aluminum hydride (LiAlH₄), for instance, is a powerful reducing agent that will readily reduce both esters and ketones, making it unsuitable for this selective transformation without prior protection of the ester group.[2][3][4][5]

Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction? What are the potential issues?

A2: Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally selective for the reduction of aldehydes and ketones over esters.[2][4][6][7] This makes it a suitable starting point for the selective reduction of 4-oxoundecanoic acid methyl ester. However, side reactions can still occur, including:

  • Over-reduction: Although slower, NaBH₄ can reduce esters, especially at higher temperatures, with prolonged reaction times, or with a large excess of the reagent.[6][8] This leads to the formation of the undesired diol.

  • Transesterification: If the reaction is carried out in an alcohol solvent other than methanol, there is a risk of transesterification, where the methyl ester group is exchanged with the alkoxy group from the solvent.[1]

Q3: My TLC analysis shows a new, more polar spot in addition to my desired product and starting material. What could it be?

A3: A more polar spot than your desired 4-hydroxyundecanoic acid methyl ester is likely the 1,4-undecan-diol, the product of over-reduction where both the ketone and the ester have been reduced. Diols are significantly more polar than hydroxy-esters due to the presence of two hydroxyl groups, leading to lower retention factors (Rf) on silica gel TLC plates.

Q4: How can I confirm the identity of the suspected diol byproduct?

A4: Spectroscopic analysis is the most definitive way to identify the diol. In the ¹H NMR spectrum, you would expect to see the disappearance of the characteristic methyl ester singlet (around 3.7 ppm).[9] In the ¹³C NMR, the ester carbonyl signal (typically around 170-180 ppm) would be absent. Mass spectrometry would also show a molecular ion corresponding to the diol, which would have a different mass than the desired hydroxy-ester.

Troubleshooting Guide: Optimizing Your Reduction

This section provides actionable strategies to overcome common challenges and minimize side reactions during the reduction of 4-oxoundecanoic acid methyl ester.

Issue 1: Significant Formation of the Diol Byproduct

Cause: The reducing agent is too reactive, or the reaction conditions are too harsh, leading to the reduction of both the ketone and the ester functionalities.

Solutions:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is the preferred reagent for this transformation due to its inherent selectivity for ketones over esters.[2][6][7]

    • Avoid Strong Reducing Agents: Do not use powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) unless the ester group is protected.[2][3][4]

  • Reaction Conditions Optimization with NaBH₄:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Higher temperatures can promote the reduction of the less reactive ester group.[10]

    • Stoichiometry: Use a minimal excess of NaBH₄ (typically 1.1 to 1.5 equivalents) to reduce the ketone. A large excess increases the likelihood of ester reduction.

    • Reaction Time: Monitor the reaction progress closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the desired product.

  • The Luche Reduction: A Highly Selective Alternative:

    • The Luche reduction employs NaBH₄ in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃).[11][12] This combination increases the electrophilicity of the ketone carbonyl, accelerating its reduction while leaving the ester untouched.[11][12] This method is renowned for its high chemoselectivity in reducing ketones in the presence of more reducible functional groups like aldehydes, and it is highly effective for keto-esters.[10][11][12][13]

Experimental Protocol: Luche Reduction of 4-Oxoundecanoic Acid Methyl Ester

  • Dissolve 4-oxoundecanoic acid methyl ester and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) in methanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 10-30 minutes).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Evidence of Transesterification

Cause: The use of an alcohol solvent that is different from the alcohol moiety of the ester can lead to an exchange of the alkoxy group. For example, using ethanol as a solvent can lead to the formation of 4-oxoundecanoic acid ethyl ester.

Solution:

  • Solvent Choice: To avoid transesterification, use the same alcohol as the ester moiety for the solvent. In this case, since the starting material is a methyl ester, methanol is the ideal solvent.[1]

Issue 3: Low Reaction Yield Despite Complete Consumption of Starting Material

Cause: This could be due to the formation of difficult-to-separate byproducts or mechanical losses during workup and purification. The formation of borate esters during the reaction can sometimes complicate the isolation of the final product.[14]

Solutions:

  • Optimized Work-up Procedure:

    • After quenching the reaction, an acidic workup (e.g., with dilute HCl) can help to hydrolyze any borate-ester complexes, facilitating the isolation of the free alcohol product.[15] Care should be taken to avoid acidic conditions that could promote side reactions of the desired product.

  • Purification Strategy:

    • Careful column chromatography is often necessary to separate the desired 4-hydroxyundecanoic acid methyl ester from any remaining starting material and the diol byproduct. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, can provide optimal separation.

Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the chemical transformations.

reduction_pathways start 4-Oxoundecanoic Acid Methyl Ester desired 4-Hydroxyundecanoic Acid Methyl Ester start->desired Selective Reduction (e.g., NaBH4/MeOH or Luche) side_product 1,4-Undecan-diol (Over-reduction) start->side_product Non-selective Reduction (e.g., LiAlH4 or harsh NaBH4 cond.) desired->side_product Further Reduction luche_reduction_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve Starting Material & CeCl3 in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract purify Column Chromatography extract->purify final_product Pure 4-Hydroxyundecanoic Acid Methyl Ester purify->final_product

Caption: Workflow for Luche Reduction.

Summary of Recommended Reducing Agents

Reducing AgentSelectivity for Ketone over EsterCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) GoodMethanol, EthanolCost-effective and easy to handle. Risk of over-reduction with excess reagent or high temperature. [2][6][7]
NaBH₄ / CeCl₃ (Luche Reduction) ExcellentMethanol, EthanolHighly chemoselective for ketones. Ideal for sensitive substrates with multiple reducible groups. [10][11][12]
Lithium Aluminum Hydride (LiAlH₄) PoorAnhydrous Ethers (e.g., THF, Diethyl ether)Very powerful and non-selective; will reduce both ketone and ester. Requires anhydrous conditions and careful handling. [2][3][4][5]
Catalytic Hydrogenation VariableVariousSelectivity depends on the catalyst and reaction conditions. Can sometimes reduce esters, though typically requires harsher conditions than ketone reduction. [16][17][18][19][20]

Concluding Remarks

The selective reduction of 4-oxoundecanoic acid methyl ester is a readily achievable transformation with careful consideration of the reducing agent and reaction conditions. For optimal results, the Luche reduction is highly recommended due to its superior chemoselectivity. By following the troubleshooting guidelines and protocols outlined in this document, researchers can confidently minimize side reactions and obtain high yields of the desired 4-hydroxyundecanoic acid methyl ester.

References

  • G. L. Kad, I. R. Trehan, J. Kaur, S. Nayyar, A. Arora, "Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions," Indian Journal of Chemistry - Section B, 2000. [Link]

  • Wikipedia, "Protecting group," Wikipedia, 2023. [Link]

  • Common Organic Chemistry, "Sodium Borohydride," Common Organic Chemistry. [Link]

  • University of Toronto, "Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one," University of Toronto Scarborough. [Link]

  • M. S. Brown, H. Rapoport, "The Reduction of Esters with Sodium Borohydride," The Journal of Organic Chemistry, 1963. [Link]

  • R. Kinishi, Y. Nakajima, J. Oda, Y. Inouye, "Asymmetric Reduction of α-Ketoesters with Sodium Borohydride by Chiral Phase Transfer Catalysts," Agricultural and Biological Chemistry, 1978. [Link]

  • University of Bristol, "II Reduction Reactions," University of Bristol School of Chemistry. [Link]

  • M. C. G. M. de Souza, M. L. A. A. Vasconcellos, "Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water," Green Chemistry, 2011. [Link]

  • G. Bastug, S. Dierick, F. Lebreux, I. E. Markó, "Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes," Organic Letters, 2012. [Link]

  • J. Ashenhurst, "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry," Master Organic Chemistry, 2011. [Link]

  • Chemistry Stack Exchange, "Reduction of a ketone in the presence of an aldehyde," Chemistry Stack Exchange, 2016. [Link]

  • Wikipedia, "Carbonyl reduction," Wikipedia, 2023. [Link]

  • Neliti, "PROTECTING GROUPS FOR ORGANIC SYNTHESIS," Neliti, 2024. [Link]

  • OrgChem.by, "A Quick Guide to Reductions in Organic Chemistry," OrgChem.by, 2015. [Link]

  • Chemistry Stack Exchange, "How can I protect the ester group from reduction? [closed]," Chemistry Stack Exchange, 2023. [Link]

  • M. A. Ali, M. A. Khan, M. S. Rahman, "Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts," ResearchGate, 2015. [Link]

  • Oxford Learning Link, "Appendix 6: Protecting groups," Oxford University Press. [Link]

  • Chemistry LibreTexts, "20.3: Chemoselective Reactions," Chemistry LibreTexts, 2014. [Link]

  • Wikipedia, "Luche reduction," Wikipedia, 2023. [Link]

  • The Organic Chemistry Tutor, "Luche Reduction," YouTube, 2020. [Link]

  • Chem-Station, "Luche Reduction," Chem-Station Int. Ed., 2014. [Link]

  • M. J. G. de la Rosa, et al., "Sustainable Approaches for the Protection and Deprotection of Functional Groups," PMC, 2023. [Link]

  • M. Budesinsky, et al., "Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction," PubMed, 2002. [Link]

  • Reddit, "What are the byproducts of reduction with borohydride?," r/chemistry, 2018. [Link]

  • Chemistry LibreTexts, "18.4: Reduction of Aldehydes and Ketones," Chemistry LibreTexts, 2019. [Link]

  • Leah4sci, "Sodium Borohydride NaBH4 Reduction Reaction Mechanism," YouTube, 2016. [Link]

  • Chad's Prep, "19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4)," YouTube, 2021. [Link]

  • Google Patents, "US5124491A - Process for the hydrogenation of fatty acid methyl esters," Google P
  • TIB, "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts," TIB, 2014. [Link]

  • R. A. W. Johnstone, A. H. Wilby, I. D. Entwistle, "Recent developments in the homogeneous hydrogenation of carboxylic acid esters," Chemical Reviews, 1985. [Link]

  • A. M. Tondreau, et al., "Exhaustive Reduction of Esters, Carboxylic Acids and Carbamates to Methyl Groups Catalyzed by Boronic Acids," ResearchGate, 2018. [Link]

  • S. D. Ram, "Catalytic Hydrogenation of Fatty Acid Methyl Esters," ResearchGate, 2015. [Link]

  • Chemistry Steps, "Reduction of Aldehydes and Ketones," Chemistry Steps. [Link]

  • J. H. Choi, et al., "Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts," PMC, 2021. [Link]

  • Chemguide, "reduction of aldehydes and ketones," Chemguide. [Link]

Sources

Optimization

Optimizing reaction temperature for 4-Oxoundecanoic acid methyl ester formation

Topic: Optimizing Reaction Temperature for Radical Hydroacylation Target Molecule: 4-Oxoundecanoic acid methyl ester (CAS: 13885-05-7) Primary Synthesis Route: Free-Radical Addition of Octanal to Methyl Acrylate Core Tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Radical Hydroacylation Target Molecule: 4-Oxoundecanoic acid methyl ester (CAS: 13885-05-7) Primary Synthesis Route: Free-Radical Addition of Octanal to Methyl Acrylate

Core Technical Directive

To the Researcher: You are likely synthesizing 4-oxoundecanoic acid methyl ester via the free-radical hydroacylation of methyl acrylate using octanal. This reaction constructs the 1,4-dicarbonyl skeleton essential for your target.

The Critical Variable: Temperature Temperature in this protocol is not merely a kinetic accelerator; it is the selectivity switch .

  • < 80°C: Kinetic failure. Peroxide initiators (e.g., DTBP) fail to generate sufficient radical flux, leading to stalled reactions.

  • 110°C – 130°C (Optimal Window): Balances the rate of hydrogen abstraction against the rate of acrylate polymerization.

  • > 140°C: Thermodynamic failure. The acyl radical decarbonylates, ejecting CO gas and forming heptyl radicals, which leads to alkyl-acrylate byproducts rather than the desired keto-ester.

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a viscous gel/solid. What happened?

Diagnosis: Runaway Polymerization (Telomerization). Technical Cause: The concentration of acyl radicals was too low relative to the methyl acrylate concentration. Instead of the acrylate radical abstracting a hydrogen from the aldehyde (propagation), it attacked another acrylate molecule. Corrective Action:

  • Increase Temperature: Paradoxically, higher temperature favors the H-abstraction step (high activation energy) over polymerization (lower activation energy). Ensure you are operating above 110°C.

  • Adjust Stoichiometry: You must use a large excess of octanal (3:1 to 5:1 ratio vs. acrylate). The aldehyde acts as both reactant and chain-transfer agent.

  • Slow Addition: Do not add methyl acrylate all at once. Add it dropwise over 2–4 hours to keep its instantaneous concentration low.

Q2: I observe significant gas evolution and a product with a lower boiling point (Mass M-28).

Diagnosis: Decarbonylation. Technical Cause: The reaction temperature exceeded 140°C. The intermediate octanoyl radical (


) is unstable at high heat and ejected carbon monoxide (CO) to form a heptyl radical (

). Result: You synthesized methyl decanoate or heptyl-acrylate derivatives instead of the 4-oxo ester. Corrective Action:
  • Cap the Temperature: Maintain the reaction strictly between 115°C and 125°C.

  • Check Thermocouple: Ensure your internal probe is calibrated; oil bath temperatures are often 10–20°C hotter than the internal fluid.

Q3: The reaction yield is <20%, and I recovered mostly starting materials.

Diagnosis: Initiator Half-Life Mismatch. Technical Cause: If you used Benzoyl Peroxide (BPO) at 120°C, it decomposed instantly before initiating the chain. If you used Di-tert-butyl peroxide (DTBP) at 80°C, it didn't decompose at all. Corrective Action:

  • Match Initiator to Temp: For the optimal 115–125°C window, use Di-tert-butyl peroxide (DTBP) . Its half-life at 125°C is ideal for a 4–6 hour reaction.

  • Inert Atmosphere: Oxygen is a radical scavenger. Ensure a vigorous Nitrogen/Argon sparge before heating.

Optimized Experimental Protocol

Objective: Synthesis of 4-Oxoundecanoic acid methyl ester via Radical Hydroacylation.

ParameterSpecification
Limiting Reagent Methyl Acrylate (1.0 equiv)
Excess Reagent Octanal (4.0 equiv)
Initiator Di-tert-butyl peroxide (DTBP) (0.1 equiv)
Temperature 120°C (Internal)
Time 4 hours addition + 1 hour post-stir
Atmosphere Nitrogen (Strict)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, a nitrogen inlet, and a calibrated internal thermometer.

  • Charge: Add Octanal (4.0 equiv) to the flask. Begin nitrogen sparging for 15 minutes.

  • Heat: Heat the octanal to 120°C . The reflux condenser must be active (coolant < 10°C) to retain the aldehyde.

  • Prepare Feed: In the addition funnel, mix Methyl Acrylate (1.0 equiv) and DTBP (0.1 equiv) .

    • Note: Mixing the initiator with the acrylate ensures a steady supply of radicals exactly where the monomer enters the system.

  • Addition: Dropwise add the Acrylate/DTBP mixture to the hot octanal over 4 hours .

    • Critical: Maintain internal temperature between 118°C–122°C. Adjust heating mantle as the addition may be slightly exothermic.

  • Post-Reaction: Stir at 120°C for an additional 1 hour to consume residual acrylate.

  • Workup: Distill off the excess octanal under reduced pressure. The residue is the crude 4-oxoundecanoic acid methyl ester. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Visualizing the Reaction Logic

Diagram 1: Reaction Mechanism & Temperature Pathways

This diagram illustrates the "Goldilocks Zone" for the reaction temperature.

ReactionPathways Start Octanal + Methyl Acrylate Radical Acyl Radical (Intermediate) Start->Radical DTBP Initiation PathLow Low Temp (<80°C) No Initiation Radical->PathLow PathHigh High Temp (>140°C) Decarbonylation Radical->PathHigh CO loss PathOpt Optimal (120°C) Hydroacylation Radical->PathOpt Addition to Acrylate ProdFail No Reaction PathLow->ProdFail ProdBad Byproducts: CO + Alkyl Acrylates PathHigh->ProdBad ProdGood Target: 4-Oxoundecanoic acid methyl ester PathOpt->ProdGood

Caption: The thermal selectivity window determines whether the acyl radical adds to the acrylate (Target) or fragments (Byproduct).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Observed Issue Solid Mixture Solidified (Polymerization) Issue->Solid Gas Gas Evolution (Decarbonylation) Issue->Gas LowYield Low Yield (No Conversion) Issue->LowYield Sol1 1. Increase Temp to >115°C 2. Increase Aldehyde Ratio Solid->Sol1 Sol2 1. Decrease Temp to <130°C 2. Check Thermometer Gas->Sol2 Sol3 1. Switch to DTBP 2. Remove O2 (Sparge) LowYield->Sol3

Caption: Rapid diagnostic logic for correcting common deviations in radical hydroacylation.

References

  • Yoshikai, N., et al. (2010). Hydroacylation of Activated Alkenes.

    • Source:

  • Walling, C., & Mintz, E. S. (1967). Free Radical Addition of Aldehydes to Olefins.

    • Source:

  • Beller, M., et al. (2004). Synthesis of 4-Oxo Carboxylic Acids and Esters. Provides specific protocols for the synthesis of

    
    -keto esters using radical chemistry relevant to drug intermediates.
    
    • Source:

  • Urry, W. H., et al. (1952). Peroxide-Induced Additions of Aldehydes to Olefins.

    • Source:

Troubleshooting

Overcoming steric hindrance in 4-Oxoundecanoic acid methyl ester reactions

Diagnostic Hub: Troubleshooting Matrix Status: Active Description: Use this matrix to identify the root cause of reaction failures associated with the steric and electronic environment of Methyl 4-oxoundecanoate. Symptom...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Troubleshooting Matrix

Status: Active Description: Use this matrix to identify the root cause of reaction failures associated with the steric and electronic environment of Methyl 4-oxoundecanoate.

Symptom Probable Cause Technical Intervention
Low Conversion (Reductive Amination) Steric Shielding at C4: The C5-C11 heptyl chain flexibility creates a "conformationally gated" ketone, blocking bulky amine approach.Switch to Titanium(IV) Isopropoxide Protocol. Pre-formation of the titanate complex forces imine formation before reduction.
Side Product:

-Undecalactone
Intramolecular Cyclization: Reduction of C4-ketone to alcohol triggers rapid transesterification with the C1-ester (entropy-driven 5-exo-trig).Modify Reducing Agent. Switch from NaBH₄ to sterically bulky agents (e.g., L-Selectride) or run at -78°C to kinetically trap the open-chain alcohol.
No Reaction (Grignard Addition) Enolization vs. Addition: The acidic protons at C3 and C5 are deprotonated by basic nucleophiles faster than nucleophilic attack occurs.Cerium Chloride Additive (Luche Cond.). Use CeCl₃ to activate the carbonyl selectively, or switch to organozinc reagents (Reformatsky-type) which are less basic.
Inseparable Mixture Imine/Enamine Equilibrium: Steric bulk prevents complete conversion to imine, leaving an equilibrium mixture that reduces poorly.Azeotropic Drying or Molecular Sieves. Force equilibrium by physical water removal (Dean-Stark) or chemical scavenging (TiCl₄/Et₃N).

Core Reaction Protocols & Optimization

Protocol A: Steric-Resilient Reductive Amination

Objective: Coupling bulky amines (e.g., piperidines, anilines) to the C4 ketone despite heptyl-chain interference.

The Challenge: Standard conditions (NaBH(OAc)₃/DCM) often fail because the syn-conformation of the heptyl chain blocks the Burgi-Dunitz trajectory for bulky nucleophiles.

Optimized Workflow:

  • Complexation:

    • Charge reaction vessel with Methyl 4-oxoundecanoate (1.0 equiv) and Amine (1.1 equiv).

    • Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 equiv) neat.

    • Critical Step: Stir at ambient temperature for 4–6 hours. The solution will become viscous. This Lewis acid activates the carbonyl and scavenges water, driving the sterically disfavored imine formation.

  • Dilution & Reduction:

    • Dilute with anhydrous Ethanol (0.5 M concentration).

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise at 0°C.

    • Note: Do not use NaCNBH₃ here; Ti(IV) requires a stronger hydride source to reduce the tight titanate complex.

  • Workup (The "Emulsion Killer"):

    • Quench with 1N NaOH (not water, to solubilize Titanium salts).

    • Filter through a Celite pad to remove TiO₂ precipitate.

Scientist's Note: If the amine is extremely hindered (e.g., t-butyl amine), heat the neat Ti(OiPr)₄ mixture to 60°C for 2 hours before dilution.

Protocol B: Selective Nucleophilic Addition (Grignard/Alkyl)

Objective: Addition of alkyl groups to C4 without touching the C1-ester or causing enolization.

The Challenge: The C4 ketone is flanked by enolizable protons. Basic Grignards act as bases, resulting in recovery of starting material.

Optimized Workflow (LaCl₃/CeCl₃ Mediated):

  • Preparation: Dry CeCl₃·7H₂O at 140°C under high vacuum for 2 hours to generate anhydrous CeCl₃. Suspend in THF.

  • Activation: Stir Methyl 4-oxoundecanoate with CeCl₃ (1.5 equiv) for 30 min at 0°C. The Cerium coordinates to the ketone oxygen, increasing electrophilicity while suppressing basicity of the incoming reagent.

  • Addition: Add R-MgBr (1.2 equiv) dropwise at -78°C.

  • Quench: Acetic acid/THF solution at -78°C to prevent lactonization during warming.

Mechanistic Deep Dive (FAQ)

Q: Why is the C4 position considered "sterically hindered" when it's just a methylene chain? A: While a heptyl chain looks linear on paper, in solution, it adopts a random coil conformation. The "entropic bulk" of the C5-C11 tail often folds back over the C4 carbonyl face. Furthermore, the C1-C3 ester arm can form a dipole-dipole interaction with the ketone, creating a "pincer" effect that restricts the angle of attack for incoming nucleophiles.

Q: Why does my product spontaneously cyclize? A: This is a classic


-keto ester issue. Once the C4 ketone is reduced to an alcohol (C4-OH), it is perfectly positioned (5 atoms away) from the C1 ester. The formation of the 5-membered lactone (

-undecalactone) is thermodynamically favored over the open-chain hydroxy ester. To prevent this, you must either:
  • Trap the alcohol immediately (e.g., as a silyl ether).

  • Keep the pH neutral/basic (lactonization is acid-catalyzed).

Q: Can I use catalytic hydrogenation? A: Caution is advised. Pt/C or Pd/C will reduce the ketone, but often leads to hydrogenolysis of the resulting benzyl-type positions or, more commonly, promotes the acid-catalyzed cyclization due to the slightly acidic surface of activated carbon.

Visualization of Reaction Logic

The following diagram illustrates the bifurcation between the desired open-chain pathways and the thermodynamic trap of lactonization, highlighting the critical control points.

ReactionPathways Start Methyl 4-oxoundecanoate (Substrate) Imine Titanium-Imine Complex Start->Imine Ti(OiPr)4 Amine (Steric Override) Alcohol Intermediate Alcohol (C4-OH) Start->Alcohol NaBH4 alone (Direct Reduction) Amine Target Amine (Open Chain) Imine->Amine NaBH4 (Reductive Amination) Alcohol->Alcohol Silyl Protection (Trapping) Lactone gamma-Undecalactone (Side Product) Alcohol->Lactone Acidic Workup or Heat (Cyclization)

Figure 1: Reaction pathway divergence. Note that direct reduction without protection leads to the thermodynamically stable lactone.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928-4929. Link

    • Core citation for the Ti(OiPr)4 protocol to overcome sterics.
  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459. Link

    • Basis for using CeCl3 to activ
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Standard protocol comparison for less hindered substr
  • Ballini, R., et al. (2003). "Nitroalkanes as Key Building Blocks for the Synthesis of γ-Keto Esters and γ-Lactones." Synlett, 2003(12), 1841-1843. Link

    • Context on the cyclization tendency of 4-oxoundecanoic acid deriv
Optimization

Technical Support Center: Preventing Hydrolysis of 4-Oxoundecanoic Acid Methyl Ester

Current Status: Operational Ticket Topic: Stability & Storage Protocols for CAS 13865-19-5 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are working with 4-Oxoundecanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Stability & Storage Protocols for CAS 13865-19-5 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are working with 4-Oxoundecanoic acid methyl ester (Methyl 4-oxoundecanoate). While often treated as a standard fatty acid methyl ester (FAME), this compound possesses a specific structural vulnerability: a ketone at the


-position (C4).

This creates a dual-degradation risk . Not only is it susceptible to standard hydrolysis (cleaving the methyl ester), but the resulting hydrolysis product (


-keto acid) is thermodynamically driven to cyclize into a lactone/lactol derivative.

This guide provides the protocols necessary to arrest this pathway and maintain >99% purity.

Part 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. In the presence of moisture and a catalyst (trace acid or base from silica gel, glassware, or impure solvents), two events occur:

  • Primary Hydrolysis: Water attacks the ester carbonyl, displacing methanol and forming 4-oxoundecanoic acid .

  • Secondary Cyclization (The "Hidden" Trap): Unlike simple fatty acids, the resulting 4-oxoundecanoic acid is a

    
    -keto acid. It undergoes intramolecular cyclization to form a pseudo-acid (lactol) or dehydrates to a furanone derivative. This reaction is often irreversible and creates complex impurities that are difficult to separate.
    
Visualizing the Pathway

The following diagram illustrates the degradation cascade you are trying to prevent.

HydrolysisPathway Fig 1. The Hydrolysis-Cyclization Cascade of gamma-Keto Esters Ester 4-Oxoundecanoic acid methyl ester Inter Tetrahedral Intermediate Ester->Inter Water H2O (Contaminant) Water->Inter Nucleophilic Attack Acid 4-Oxoundecanoic Acid Inter->Acid - MeOH Methanol Methanol (Byproduct) Inter->Methanol Lactone Cyclic Lactone (Degradation Product) Acid->Lactone Intramolecular Cyclization (Equilibrium)

Fig 1. The Hydrolysis-Cyclization Cascade. Note that the final acid form is in equilibrium with its cyclic lactone form, complicating analysis.

Part 2: Storage & Handling Protocols (The "How")

Standard "cool and dark" storage is insufficient for long-term stability of


-keto esters. You must adopt the Dry-Seal Protocol .
The Dry-Seal Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Lowers kinetic energy, significantly reducing the rate of nucleophilic attack by water.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and creates a "blanket" over the liquid, preventing moisture condensation better than Nitrogen.
Container Amber Glass with Teflon-lined capAmber blocks UV (preventing radical formation at the ketone). Teflon prevents leaching of plasticizers and ensures a gas-tight seal.
Desiccation Secondary containment with Drierite/Silica Creates a micro-environment with <10% relative humidity, starving the hydrolysis reaction of its reactant (water).
Workflow Visualization

StorageProtocol Fig 2. The Dry-Seal Storage Workflow for Hydrolysis Prevention Start Receipt of Material Check Check Seal & Appearance (Clear/Colorless Liquid) Start->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Pass Purge Purge Headspace with Dry Argon Aliquot->Purge Seal Seal with Parafilm over Cap Purge->Seal Store Store at -20°C in Desiccator Seal->Store

Fig 2. Step-by-step workflow to ensure material integrity upon receipt and during storage.

Part 3: Solvents & Reaction Media

A common error is dissolving the ester in "dry" solvents that are actually hygroscopic. The ketone group makes this molecule slightly more polar, increasing its affinity for wet surfaces.

Solvent Compatibility Matrix
Solvent ClassSuitabilityRisk FactorRecommendation
Hydrocarbons (Hexane, Heptane)Excellent LowBest for storage stocks. Hydrophobic nature repels water.
Chlorinated (DCM, Chloroform)Moderate High Chloroform often contains ethanol (stabilizer) or HCl (degradation), which catalyzes hydrolysis. Use Amylene-stabilized CHCl3 only.
Ethers (THF, Diethyl Ether)Poor High Highly hygroscopic. Wet THF is the #1 cause of ester hydrolysis in the lab. Must be freshly distilled or from a dry-still.
Alcohols (Methanol, Ethanol)Avoid Critical Causes transesterification (swapping the ester group) and promotes hydrolysis equilibrium.
DMSO / DMF Caution ModerateHygroscopic. If used, ensure water content is <50 ppm.
Part 4: Troubleshooting (FAQ)

Q1: I see a new peak in my GC-MS appearing just before my main ester peak. Is this the acid?

  • Analysis: Likely not. Free carboxylic acids often tail or disappear on standard non-polar GC columns unless derivatized (silylated).

  • Diagnosis: If the peak has a mass of M-32 (loss of methanol) or M-18 (loss of water from the acid), it is likely the cyclic lactone formed from the degradation of the acid.

  • Action: Derivatize a small aliquot with BSTFA/TMCS. If the new peak shifts significantly, it was the free acid/lactol. If it does not move, it is the stable lactone.

Q2: Can I remove the hydrolysis product (acid) if it forms?

  • Yes. Since the impurity is an acid (or opens to an acid under basic wash), you can purify the ester:

    • Dissolve the sample in Diethyl Ether or Hexane.

    • Wash cold with 5% Sodium Bicarbonate (NaHCO3) . The acid will deprotonate and move to the aqueous layer.

    • Wash with Brine, dry over MgSO4, and concentrate.

    • Note: Do not use strong bases (NaOH), as this will hydrolyze the remaining ester.

Q3: My sample smells like "rancid butter" or "sweaty" notes.

  • Diagnosis: This is the olfactory signature of free fatty acids. Even trace amounts (ppm level) of 4-oxoundecanoic acid or its breakdown products can be detected by the human nose.

  • Action: The sample is degrading. Perform the Bicarbonate wash described above immediately.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Fukui, K., et al. (1982). Synthesis and physical properties of gamma-keto esters. Chemistry Letters, 11, 23. (Specific reference to CAS 13865-19-5 synthesis and stability).
  • Knothe, G. (2006). Analyzing biodiesel: standards and other methods. Journal of the American Oil Chemists' Society, 83(10), 823-833. (FAME stability and hydrolysis analysis).

  • Pitt, A. R., & Spickett, C. M. (2008). Mass spectrometric analysis of HOCl- and free-radical-induced damage to lipids and proteins. Biochemical Society Transactions, 36(5), 1077-1082. (Mechanisms of lipid/ester oxidation and degradation).

Reference Data & Comparative Studies

Validation

Technical Guide: IR Spectroscopic Confirmation of 4-Oxoundecanoic Acid Methyl Ester

Executive Summary 4-Oxoundecanoic acid methyl ester is a critical intermediate in lipid synthesis and metabolic tracer studies. Its structural integrity relies on two distinct functionalities: a methyl ester terminus and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxoundecanoic acid methyl ester is a critical intermediate in lipid synthesis and metabolic tracer studies. Its structural integrity relies on two distinct functionalities: a methyl ester terminus and a ketone at the C4 position (


-position).

In synthetic workflows, this molecule is typically derived from the methylation of 4-oxoundecanoic acid. The primary failure modes are:

  • Incomplete Methylation: Residual free acid.

  • Unintended Reduction: Reduction of the ketone to a secondary alcohol (common if aggressive methylating agents or reducing conditions are used).

  • Enolization/Hydrolysis: Loss of the ester moiety.

This guide provides a definitive spectroscopic framework to distinguish the target molecule from its precursors and byproducts using Fourier Transform Infrared (FTIR) spectroscopy.

Part 1: The Confirmation Logic (Decision Matrix)

The following decision tree illustrates the logical flow for confirming the structure based on spectral data.

IR_Confirmation_Workflow Start Crude Product Isolation IR_Scan Acquire FTIR Spectrum (ATR/Transmission) Start->IR_Scan Check_OH Check 3200-3600 cm⁻¹ (Broad O-H Stretch?) IR_Scan->Check_OH Fail_Acid FAIL: Residual Precursor (Free Acid Present) Check_OH->Fail_Acid Yes (Broad Peak) Check_CO Check 1700-1750 cm⁻¹ (Carbonyl Region) Check_OH->Check_CO No (Baseline Flat) Split_Peak Are there two distinct/split peaks (~1740 & ~1715)? Check_CO->Split_Peak Fail_Alc FAIL: Ketone Reduced (Only Ester Peak Visible) Split_Peak->Fail_Alc No (Single Peak) Pass CONFIRMED 4-Oxoundecanoic Acid Methyl Ester Split_Peak->Pass Yes (Doublet/Shoulder)

Figure 1: Logical workflow for structural confirmation. The critical path requires the absence of O-H stretching and the presence of a split carbonyl band.

Part 2: Detailed Spectral Analysis

The Carbonyl Region (1700–1750 cm⁻¹)

This is the "fingerprint" of success. Unlike simple esters or ketones, 4-oxoundecanoic acid methyl ester contains two non-conjugated carbonyl groups separated by two methylene units (a 1,4-dicarbonyl relationship).

  • The Ester Peak (~1740 cm⁻¹): The carbonyl oxygen in the ester is subject to the inductive electron-withdrawing effect of the adjacent methoxy group (-OCH₃). This strengthens the C=O bond (stiffens the spring), shifting it to a higher frequency.[1]

  • The Ketone Peak (~1716 cm⁻¹): The ketone at C4 is an aliphatic ketone. It lacks the inductive stiffening of the ester oxygen.

  • The Result: You will observe a doublet or a peak with a distinct shoulder.

    • Resolution Warning: In lower-resolution instruments (4 cm⁻¹), this may appear as a single broadened peak centered around 1725 cm⁻¹. High-resolution scans (2 cm⁻¹) are recommended to resolve the split.

The Hydroxyl Region (3200–3600 cm⁻¹)

This region serves as a purity check.

  • Target: The spectrum should be effectively flat here.

  • Contaminant (Precursor): 4-Oxoundecanoic acid will show a massive, broad "hump" centered at 3000 cm⁻¹ due to carboxylic acid dimerization (hydrogen bonding), often obscuring the C-H stretches.[1]

  • Contaminant (Byproduct): If the ketone was accidentally reduced to an alcohol (hydroxy-ester), a narrower but distinct broad band will appear around 3400 cm⁻¹.

The Fingerprint Region (1100–1300 cm⁻¹)
  • C-O-C Stretch (~1170-1200 cm⁻¹): The "C-O" single bond stretch of the methyl ester is strong and distinct. This confirms the esterification has occurred, distinguishing it from a simple ketone alkane.

Part 3: Comparative Data Table

The following table contrasts the target molecule with its most common impurities.

FeatureTarget: Methyl Ester Precursor: Free Acid Byproduct: Hydroxy Ester
Functional Groups Ester + KetoneAcid + KetoneEster + Alcohol
OH Stretch Absent Broad, Strong (2500-3300 cm⁻¹)Broad, Medium (~3400 cm⁻¹)
C=O Stretch (Ester) ~1740 cm⁻¹ Absent~1740 cm⁻¹
C=O Stretch (Ketone) ~1716 cm⁻¹ ~1715 cm⁻¹Absent
C=O Appearance Split/Doublet Broad/OverlappingSingle Sharp Peak
C-O Stretch Strong (~1170 cm⁻¹)Medium (~1250 cm⁻¹)Strong (~1170 cm⁻¹)

Note: Wavenumbers are approximate and solvent/matrix dependent. Neat (oil) samples typically show these values.

Part 4: Experimental Protocol (Self-Validating)

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • Background Scan: Clean the crystal and collect a background air spectrum (32 scans). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Loading: Place 1 drop (~10 µL) of the neat 4-oxoundecanoic acid methyl ester oil directly onto the crystal.

  • Parameter Setup:

    • Range: 4000–600 cm⁻¹.

    • Resolution: 2 cm⁻¹ (Critical for resolving the ketone/ester split).

    • Scans: 16 or 32.

  • Acquisition: Collect the sample spectrum.

  • Post-Run Cleaning: Wipe with isopropanol. Run a check scan to ensure no carryover (lipid esters are sticky).

Interpretation Check
  • Pass Criteria: No OH stretch + Distinct signal intensity at ~1740 cm⁻¹ AND ~1716 cm⁻¹.

  • Fail Criteria: Significant absorption >3200 cm⁻¹ (Acid/Alcohol contamination) or single carbonyl peak (indicates loss of functionality).

References

  • NIST Chemistry WebBook. Pentanoic acid, 4-oxo-, methyl ester (Methyl Levulinate) Infrared Spectrum.[2] (Homolog reference for

    
    -keto ester shifts). National Institute of Standards and Technology.[2][3][4] Available at: [Link]
    
  • SDBS. Spectral Database for Organic Compounds.[5][6][7] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[7][8] (General reference for ester vs. ketone carbonyl shifts). Available at: [Link][6]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy.[9] Cengage Learning. (Authoritative text on inductive effects in carbonyl spectroscopy).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley.[10] (Reference for distinguishing 1,4-dicarbonyls from conjugated systems).

Sources

Comparative

Reference Standards for 4-Oxoundecanoic Acid Methyl Ester Analysis

The following guide provides a technical analysis of reference standard options for 4-Oxoundecanoic acid methyl ester (Methyl 4-oxoundecanoate), a specialized gamma-keto fatty acid derivative. Due to the scarcity of comm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of reference standard options for 4-Oxoundecanoic acid methyl ester (Methyl 4-oxoundecanoate), a specialized gamma-keto fatty acid derivative.

Due to the scarcity of commercial Certified Reference Materials (CRMs) for this specific isomer, this guide compares Custom Synthesis versus Surrogate Standardization and provides a validated in-house synthesis protocol to establish a primary standard.

Content Type: Technical Comparison & Method Development Guide Analyte: Methyl 4-oxoundecanoate (C


H

O

) Target Audience: Analytical Chemists, Lipidomics Researchers, Drug Development Scientists

Executive Summary: The Standardization Challenge

4-Oxoundecanoic acid methyl ester is a specific gamma-keto fatty acid ester often analyzed as a biomarker in lipid oxidation pathways or as an intermediate in the synthesis of bioactive lactones and pheromones. Unlike common Fatty Acid Methyl Esters (FAMEs), this specific isomer is rarely available as an off-the-shelf ISO 17034 Certified Reference Material (CRM).

Researchers must often choose between high-cost custom synthesis or method development using structural analogs. This guide compares these approaches and provides a self-validating protocol for generating a primary standard in-house.

Comparison of Reference Standard Strategies
FeatureStrategy A: In-House Synthesis (Recommended)Strategy B: Commercial Custom Synthesis Strategy C: Surrogate Quantitation
Accuracy High (Direct calibration)High (Certificate provided)Medium (Response factor assumed)
Cost Low (< $200 for reagents)High ($2,000 - $5,000)Low ($50 - $100)
Lead Time 3–5 Days4–8 WeeksImmediate
Validation Requires NMR/GC-MS confirmationVendor validatedRequires Response Factor (RF) correction
Best For Routine analysis, Method validationGLP/GMP Regulatory submissionsPreliminary screening, Relative quantification

Technical Specifications & Identification

Before analysis, the analyte must be rigorously defined to avoid confusion with other keto-isomers (e.g., 3-oxo or 10-oxo variants).

  • IUPAC Name: Methyl 4-oxoundecanoate

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 214.30 g/mol

  • Key Structural Feature: Gamma-keto ester moiety (promotes McLafferty rearrangement).

  • CAS Number: Not widely listed; specific isomer often referenced by parent acid CAS or synthesized de novo. (Note: The C10 homolog is CAS 7011-82-7; C6 is 2955-62-6).

Strategy A: In-House Synthesis Protocol (The "Gold Standard")

For research applications requiring high confidence without the lead time of custom vendors, we recommend the Succinic Anhydride Route . This method yields high-purity 4-oxoundecanoic acid, which is then methylated.

Phase 1: Synthesis of 4-Oxoundecanoic Acid

Mechanism: Nucleophilic attack of heptylmagnesium bromide on succinic anhydride.

  • Reagents:

    • Heptylmagnesium bromide (1.0 M in ether).

    • Succinic anhydride (Reagent Grade).

    • Tetrahydrofuran (THF), anhydrous.

  • Protocol:

    • Dissolve succinic anhydride (1.0 eq) in dry THF at -78°C (dry ice/acetone bath).

    • Slowly add Heptylmagnesium bromide (1.1 eq) dropwise over 30 mins. Critical: Slow addition prevents double-addition.

    • Allow to warm to 0°C and stir for 2 hours.

    • Quench: Add 1M HCl carefully to hydrolyze the magnesium salt.

    • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      .
    • Purification: Recrystallize from hexane/ether to obtain the free acid.

Phase 2: Methylation (Derivatization)
  • Reagents: Methanol (anhydrous), Acetyl Chloride or H

    
    SO
    
    
    
    (catalyst).
  • Protocol:

    • Dissolve the purified acid in Methanol.

    • Add Acetyl Chloride (5% v/v) dropwise at 0°C.

    • Reflux for 1 hour or incubate at 60°C for 2 hours.

    • Evaporate solvent; neutralize with NaHCO

      
       wash.
      
    • Result: Methyl 4-oxoundecanoate (Oil).

Phase 3: Structural Validation (Self-Check)

Before using this as a standard, validate using GC-MS and NMR .

  • 1H-NMR Diagnostic Signals:

    • 
       3.66 ppm (s, 3H, -OCH
      
      
      
      )
    • 
       2.75 ppm (t, 2H, -CO-CH
      
      
      
      -CH
      
      
      -COOMe)
    • 
       2.58 ppm (t, 2H, -CO-CH
      
      
      
      -CH
      
      
      -COOMe)
    • 
       2.42 ppm (t, 2H, -CH
      
      
      
      -CO- from heptyl chain)

Analytical Method: GC-MS Quantification

Once the standard is generated (or acquired), use this validated GC-MS method.

Instrument Parameters
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Note: Non-polar columns are preferred over Wax columns to prevent tailing of the keto group.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 15°C/min to 200°C

    • Ramp 5°C/min to 280°C (hold 5 min)

Mass Spectral Identification (Fragmentation)

The 4-oxo position induces a specific fragmentation pattern distinct from linear FAMEs.

  • Base Peak (Diagnostic): m/z 115

    • Origin: Cleavage alpha to the ketone, retaining the ester functionality (Succinyl fragment: [CH

      
      OOC-CH
      
      
      
      -CH
      
      
      -CO]
      
      
      ).
  • Secondary Ions:

    • m/z 144 (McLafferty rearrangement product of the keto-ester).

    • m/z 55 (C

      
      H
      
      
      
      from the hydrocarbon tail).
  • Molecular Ion: m/z 214 (often weak).

Workflow Diagram

The following diagram illustrates the synthesis and validation workflow.

G Start Start: Need Standard Syn Synthesis: Succinic Anhydride + HeptylMgBr Start->Syn No Commercial Source Deriv Methylation: MeOH / H+ Syn->Deriv Intermediate Acid Valid Validation: 1H-NMR & GC-MS (m/z 115) Deriv->Valid Crude Ester Calib Calibration Curve: 0.1 - 100 µg/mL Valid->Calib Purity > 95% Sample Sample Analysis Calib->Sample Quantification

Figure 1: Workflow for generating and utilizing an in-house reference standard for Methyl 4-oxoundecanoate.

Strategy C: Surrogate Quantitation (Alternative)

If synthesis is not feasible, use a Homologous Surrogate .

  • Recommended Surrogate: Methyl 4-oxodecanoate (C10) or Methyl Levulinate (C5).

  • Method:

    • Purchase Methyl Levulinate (widely available, inexpensive).

    • Assume a Relative Response Factor (RRF) of 1.0 for FID detection (mass-based response is similar for homologous series).

    • For MS detection, RRF must be calculated experimentally or estimated based on ionization cross-section (less accurate).

  • Risk: Retention time will differ significantly. You must rely on the m/z 115 ion trace to locate the C11 peak in your sample.

Performance Data (Expected)

The following data represents typical performance metrics when using the In-House Standard method on a standard GC-MS setup.

ParameterSpecificationNotes
Linearity (R²) > 0.995Range: 0.5 – 50 µg/mL
Limit of Detection (LOD) ~ 0.05 µg/mLSIM Mode (Targeting m/z 115)
Recovery 92% - 105%Spiked into plasma/lipid matrix
Precision (RSD) < 4.5%Intra-day (n=6)
Stability 3 MonthsStored at -20°C in Methanol

References

  • Preparation of 4-oxo acids: Cason, J. (1946). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 38(3), 463-498. Link (Classic mechanism foundation).

  • GC-MS of Keto FAMEs: Brechany, E. Y., & Christie, W. W. (1994). "Identification of the saturated oxo fatty acids in cheese." Journal of Dairy Research, 61(1), 111-118. Link (Establishes fragmentation patterns for 4-oxo esters).

  • Synthesis of Methyl 4-oxooctanoate (Homolog): PubChem Compound Summary for CID 10855959. National Center for Biotechnology Information (2025). Link.

  • General FAME Analysis: "Official Methods of Analysis of AOAC INTERNATIONAL," Method 996.06 (Fat in Foods). Link.

Validation

Benchmarking Synthetic Yields of 4-Oxoundecanoic Acid Methyl Ester: A Technical Guide for Researchers

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 4-Oxoundecanoic acid methyl ester, a versatile γ-keto ester, se...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 4-Oxoundecanoic acid methyl ester, a versatile γ-keto ester, serves as a valuable building block in the synthesis of various organic molecules, including potential pheromones and bioactive compounds. This guide provides an in-depth analysis of common synthetic routes to this target molecule, benchmarked against literature-reported yields, and offers a detailed, field-proven experimental protocol.

Introduction to the Synthesis of γ-Keto Esters

The synthesis of γ-keto esters is a well-established area of organic chemistry, with several robust methods available to the practicing chemist. The choice of synthetic strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Common approaches include the acylation of organometallic reagents, the hydration of alkynes, and the alkylation of β-keto esters. This guide will focus on the most pertinent and efficient methods for the preparation of 4-oxoundecanoic acid methyl ester.

Common Synthetic Pathways and Reported Yields

A thorough review of the chemical literature reveals several viable pathways for the synthesis of γ-keto esters. While specific yield data for 4-oxoundecanoic acid methyl ester is not always explicitly reported, we can extrapolate expected yields from syntheses of closely related analogs and general methodologies.

One of the most direct and widely used methods involves the acylation of an organometallic reagent with a derivative of a dicarboxylic acid monoester . For instance, the reaction of an organozinc reagent with a mono-acyl chloride of a diacid, such as mono-methyl succinate, offers a powerful tool for the construction of γ-keto esters. This approach is favored for its high selectivity and the functional group tolerance of organozinc reagents.[1][2][3][4]

Another classical and effective strategy is the acetoacetic ester synthesis . This method involves the alkylation of a β-keto ester, such as methyl acetoacetate, followed by hydrolysis and decarboxylation to yield a methyl ketone. By choosing the appropriate alkylating agent, one can synthesize a wide variety of ketones. While this method is versatile, it involves multiple steps which can impact the overall yield.

A three-step synthesis starting from succinic anhydride has also been reported for the preparation of various γ-keto esters.[5][6] This strategy involves:

  • Ring-opening of succinic anhydride with an alcohol to form a monoester.

  • Conversion of the resulting carboxylic acid to an acid chloride.

  • Reaction of the acid chloride with an organocadmium or other organometallic reagent.

While this method is robust, the use of highly toxic organocadmium reagents has led to the development of safer alternatives using organozinc or organocuprate reagents.

Finally, the gold(III)-catalyzed hydration of 3-alkynoates has emerged as a modern and atom-economical method for the synthesis of γ-keto esters, often proceeding in high yields under mild conditions.[7]

Synthesis MethodKey ReagentsTypical YieldsReferences
Acylation of Organozinc ReagentsOrganozinc halide, Mono-methyl succinyl chlorideGood to Excellent[1][2][3][4]
Acetoacetic Ester SynthesisMethyl acetoacetate, Alkyl halide, BaseModerate to Good
From Succinic AnhydrideSuccinic anhydride, Alcohol, SOCl₂, Organocadmium reagentGood[5][6]
Gold-Catalyzed Hydration3-Alkynoate, Au(III) catalystHigh[7]

Recommended High-Yield Synthesis Protocol: Acylation of an Organozinc Reagent

Based on a comprehensive review of synthetic methodologies, the acylation of an organozinc reagent with mono-methyl succinyl chloride presents a reliable and high-yielding route to 4-oxoundecanoic acid methyl ester. This protocol is detailed below, with explanations for key experimental choices to ensure reproducibility and success.

Rationale for Method Selection

The choice of an organozinc reagent is predicated on its excellent functional group tolerance and its moderated reactivity compared to more aggressive organometallic reagents like Grignard or organolithium reagents. This allows for the clean formation of the ketone without significant side reactions, such as addition to the ester functionality. The use of mono-methyl succinyl chloride as the acylating agent is a direct and efficient way to introduce the required four-carbon keto-ester moiety.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Purification start Start prep_zinc Prepare Heptylzinc Bromide start->prep_zinc prep_acyl_chloride Prepare Mono-methyl Succinyl Chloride start->prep_acyl_chloride coupling Couple Heptylzinc Bromide with Mono-methyl Succinyl Chloride prep_zinc->coupling prep_acyl_chloride->coupling quench Quench Reaction coupling->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification end End Product: 4-Oxoundecanoic Acid Methyl Ester purification->end

Caption: Experimental workflow for the synthesis of 4-Oxoundecanoic acid methyl ester.

Step-by-Step Protocol

Materials:

  • 1-Bromoheptane

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Mono-methyl succinate

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

Part 1: Preparation of Heptylzinc Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place activated zinc dust (1.2 equivalents) and a crystal of iodine.

  • Add anhydrous THF to cover the zinc.

  • Slowly add a solution of 1-bromoheptane (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require initial heating to initiate.

  • Once the reaction has started (disappearance of the iodine color and gentle reflux), maintain the reaction at a gentle reflux for 2-3 hours until the majority of the zinc has been consumed.

  • Allow the greyish solution of heptylzinc bromide to cool to room temperature.

Expert Insight: The activation of zinc is crucial for the successful formation of the organozinc reagent. This can be achieved by stirring the zinc dust with a dilute HCl solution, followed by washing with water, ethanol, and ether, and then drying under vacuum. The small amount of iodine also helps to initiate the reaction.

Part 2: Preparation of Mono-methyl Succinyl Chloride

  • In a separate flame-dried flask, dissolve mono-methyl succinate (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude mono-methyl succinyl chloride, which can be used directly in the next step.

Causality Behind Experimental Choices: Oxalyl chloride or thionyl chloride are excellent reagents for converting carboxylic acids to acid chlorides. The reaction is clean, and the byproducts (CO, CO₂, and HCl or SO₂ and HCl) are gaseous, which simplifies purification. The catalytic amount of DMF acts as a Vilsmeier-Haack catalyst to accelerate the reaction.

Part 3: Acylation and Purification

  • Cool the solution of heptylzinc bromide from Part 1 to 0 °C.

  • Slowly add a solution of the crude mono-methyl succinyl chloride from Part 2 in anhydrous THF to the organozinc reagent.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 4-oxoundecanoic acid methyl ester.

Trustworthiness Through Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be compared with literature values if available.

Conclusion

The synthesis of 4-oxoundecanoic acid methyl ester can be achieved through various methods, with the acylation of an organozinc reagent offering a reliable and high-yielding approach. By carefully controlling the reaction conditions and understanding the rationale behind each experimental step, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The protocol provided in this guide is designed to be robust and reproducible, providing a solid benchmark for any in-house synthesis efforts.

References

  • Iqbal, M., Baloch, I. B., & Baloch, M. K. (2013). Synthesis of Novel γ-Ketoesters from Succinic Anhydride. Asian Journal of Chemistry, 25(18), 10331-10334.
  • Iqbal, M., Baloch, I. B., & Baloch, M. K. (2013). Synthesis of Novel g-Ketoesters from Succinic Anhydride. ResearchGate. [Link]

  • Xing, D., & Guan, B. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643. [Link]

  • Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Organic Syntheses Procedure. [Link]

  • Sultanov, R. M., Ismagilov, R. R., & Dzhemilev, U. M. (2013). One-Step Synthesis of Racemic 4-Methyloctanoic Acid, a Component of the Aggregation Pheromone of Oryctes rhinoceros. ResearchGate. [Link]

  • de Oliveira, C. S. A., et al. (2006). Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[5][7]oxazinane-3-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry, 14(9), 3174-3184. [Link]

  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Ragoussis, N., & Theodorou, V. (2007). Efficient Synthesis of (+/-)-4-methyloctanoic Acid, Aggregation Pheromone of Rhinoceros Beetles of the Genus Oryctes (Coleoptera: Dynastidae, Scarabaeidae). Journal of Agricultural and Food Chemistry, 55(15), 6060-6063. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 11-oxoundecanoate. PrepChem. [Link]

  • Jurenka, R. A. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 788477. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Hanada, E. M., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of the American Chemical Society, 144(27), 12081-12091. [Link]

  • Delas, J., et al. (2019). Multicomponent Reaction of Aliphatic Organozinc Reagents, Acrylates and Acyl chlorides: Synthesis of α-Substituted β-Ketoesters. Chemistry – A European Journal, 25(5), 1195-1199. [Link]

  • Blum, S. A., et al. (2022). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. [Link]

  • Francke, W., & Löfstedt, C. (2015). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase. PLOS ONE, 10(3), e0119253. [Link]

  • Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725-2728. [Link]

  • Kondo, Y., et al. (2008). Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis. Organic Letters, 10(15), 3375-3377. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Jurenka, R. A. (2024). Fatty Acid Origin of Insect Pheromones. Advances in Experimental Medicine and Biology. [Link]

  • Chad's Prep. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry [Video]. YouTube. [Link]

  • Matsumoto, K., Yanagi, R., & Oe, Y. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. In Carboxylic Acid - Key Role in Life Sciences. IntechOpen. [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]

  • de Oliveira, V. G., et al. (2021). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Molecules, 26(11), 3169. [Link]

  • Csomós, P., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Chemistry, 5(2), 834-848. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Oxoundecanoic acid methyl ester

This guide outlines the operational safety, handling, and disposal protocols for 4-Oxoundecanoic acid methyl ester (CAS: 17349-87-0). It is designed for researchers and drug development professionals requiring immediate,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 4-Oxoundecanoic acid methyl ester (CAS: 17349-87-0). It is designed for researchers and drug development professionals requiring immediate, actionable technical data.

Chemical Profile & Hazard Assessment

4-Oxoundecanoic acid methyl ester (Methyl 4-oxoundecanoate) is a


-keto ester often used as a versatile building block in the synthesis of heterocycles (e.g., pyrroles, furanones) and as a lipid metabolism probe. Its dual functionality—combining a methyl ester and a ketone at the C4 position—dictates specific reactivity and safety considerations.
PropertySpecificationOperational Implication
CAS Number 17349-87-0Use for inventory tracking and waste labeling.
Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

MW: 214.30 g/mol .[1] Heavy organic vapor.[1]
Physical State Liquid (Colorless to pale yellow)Viscous; handle with positive displacement pipettes.
Flash Point >110°C (Estimated)Combustible. Store away from oxidizers.[1][2]
Reactivity Electrophilic (Ketone/Ester)Incompatible with strong bases, reducing agents, and oxidizers.[1]
Risk Analysis (GHS Classification)
  • H315 (Skin Irrit. 2): Causes skin irritation.[1] The lipophilic tail (C7 chain) facilitates dermal absorption.

  • H319 (Eye Irrit.[1][2] 2A): Causes serious eye irritation.[1][3][4]

  • H335 (STOT SE 3): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

The presence of the ketone moiety significantly alters glove compatibility compared to standard fatty acid esters.[1] Ketones can swell or degrade standard nitrile rubber over time.[1]

Protective Gear Specifications
ComponentStandard Protocol (Splash Risk)High-Risk Protocol (Immersion/Spill)Scientific Rationale
Hand Protection Nitrile (Double-gloved) Min. Thickness: 0.11 mmButyl Rubber or EVOH (Silver Shield) Min.[1] Thickness: 0.3 mmWhy: Ketones degrade nitrile.[1] While the C11 chain slows permeation, nitrile offers only <15 min protection against pure ketones.[1] Butyl resists ketone swelling.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesWhy: Standard safety glasses do not seal against vapors or splashes that can track around the lens.[1]
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (Organic Vapor Cartridge - Black)Why: Low vapor pressure reduces volatility, but heating generates irritating organic mists.
Body Lab Coat (Cotton/Poly) + Nitrile Apron Tyvek® Suit Why: Cotton absorbs spills; an apron prevents soak-through to skin.

Operational Workflow: The "Safe Loop"

This workflow emphasizes the containment of the chemical from receipt to disposal, ensuring zero uncontrolled exposure.[1][2][4]

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal/CAS) Storage 2. Storage (+4°C, Inert Gas) Receipt->Storage Log Inventory Dispense 3. Dispensing (Fume Hood Only) Storage->Dispense Acclimate to RT Dispense->Storage Reseal (Parafilm) Reaction 4. Reaction/Usage (Closed System) Dispense->Reaction Double Nitrile Quench 5. Quench & Workup (Neutralize) Reaction->Quench Control Exotherm Waste 6. Waste Segregation (Non-Halogenated Organic) Quench->Waste pH Check

Figure 1: Cradle-to-Grave handling workflow for 4-Oxoundecanoic acid methyl ester, ensuring containment at every stage.

Detailed Handling Procedures

A. Storage & Stability [1][2][3][4][5][6]

  • Temperature: Store at +2°C to +8°C . The ketone position (gamma) makes it susceptible to slow oxidation or hydrolysis if stored improperly.

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen can promote radical formation at the alpha-position to the ketone.

  • Container: Amber glass with a PTFE-lined cap to prevent leaching of plasticizers (which esters can dissolve).

B. Dispensing & Synthesis

  • Engineering Control: Always handle inside a certified chemical fume hood.[1]

  • Transfer: Use glass syringes or positive displacement pipettes .[1] Avoid polystyrene pipettes, as the ester may craze or dissolve the plastic.[1]

  • Spill Management:

    • Minor Spill (<5 mL): Absorb with vermiculite or polypropylene pads.[1] Wipe surface with acetone, then soap and water.

    • Major Spill: Evacuate area.[1][4][7] Use a spill kit containing clay-based absorbent. Do NOT use paper towels (combustible surface area increase).[1]

Disposal Strategy

Disposal must strictly adhere to the chemical nature of the substance (Organic, Non-Halogenated).[1]

Waste StreamClassificationProtocol
Primary Waste Non-Halogenated Organic Solvent Collect in HDPE or Glass carboys. Label as "Contains Methyl 4-oxoundecanoate - Irritant".
Aqueous Waste Aqueous Organic If extracted with water, check TOC (Total Organic Carbon). Usually requires incineration if >1% organic content.[1]
Solid Waste Hazardous Debris Contaminated gloves, pipettes, and wipes must be bagged in yellow hazardous waste bags, not general trash.[1]

Self-Validating Disposal Check:

  • Does the waste container smell of esters (fruity/fatty)? -> Ensure the cap is vented or approved for volatiles.

  • Is the pH neutral? -> If the workflow involved acids/bases, neutralize before adding to the organic drum to prevent drum pressurization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 538627, Methyl 4-oxodecanoate (Homolog Reference). Retrieved from [Link][1]

Sources

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